o-Bromomethylacetophenone
Description
o-Bromoacetophenone (IUPAC: 1-(2-bromophenyl)ethan-1-one; CAS 2142-69-0) is an aromatic ketone featuring a bromine atom at the ortho position relative to the acetyl group on the benzene ring. Its molecular formula is C₈H₇BrO (molecular weight: 199.05 g/mol), and its structure is defined by the SMILES notation CC(=O)C1=CC=CC=C1Br . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing bromine substituent, which directs electrophilic substitutions and enhances the stability of intermediates in coupling reactions .
Properties
CAS No. |
168551-52-8 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 |
InChI Key |
XBSHRGYQEKZCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta and Para Substitution
o-Bromoacetophenone vs. m-Bromoacetophenone vs. p-Bromoacetophenone
The position of bromine on the acetophenone ring significantly alters physical and chemical properties:
†m-Bromoacetophenone data is scarce in the provided evidence. ‡Assumed based on structural similarity.
Key Findings :
- Steric Effects: The ortho bromine in o-bromoacetophenone creates steric hindrance near the acetyl group, reducing reactivity in nucleophilic acyl substitutions compared to the para isomer .
- Electronic Effects: The para bromine in p-bromoacetophenone (CAS 99-71-8) delocalizes electron density more effectively, making it a stronger electrophile in Friedel-Crafts reactions .
Functionalized Derivatives: Methoxy and Biphenyl Groups
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
This derivative introduces a methoxy group at the para position of the second aromatic ring (in biphenyl systems). Compared to o-bromoacetophenone:
- Applications : Used as a specialty intermediate under controlled conditions, likely in photoredox catalysis due to its extended conjugation .
- Solubility: Enhanced solubility in polar solvents (e.g., ethanol) due to the methoxy group’s electron-donating effects .
2-Bromo-4'-phenylacetophenone (CAS 135-73-9)
This biphenyl derivative features a bromoacetyl group linked to a biphenyl system. Key differences:
α-Bromoacetophenone (CAS 70-11-1)
Unlike o-bromoacetophenone, α-bromoacetophenone has bromine on the acetyl side chain (structure: PhCOCH₂Br). Key distinctions:
Research Implications and Industrial Relevance
- Ortho vs. Para Isomers : The ortho isomer’s steric hindrance makes it less favorable in large-scale syntheses requiring high yields, while para isomers are preferred in symmetrical product formation .
- Biphenyl Systems: Compounds like 2-bromo-4'-phenylacetophenone enable access to advanced materials, such as liquid crystals or OLED components .
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